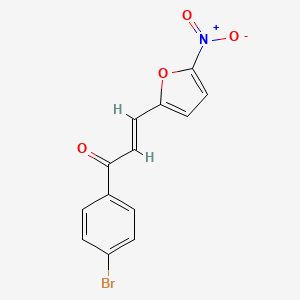

(2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE

Description

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO4/c14-10-3-1-9(2-4-10)12(16)7-5-11-6-8-13(19-11)15(17)18/h1-8H/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJWWYSIYEQTP-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23366-83-8 | |

| Record name | 2-Propen-1-one, 1-(4-bromophenyl)-3-(5-nitro-2-furanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023366838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 5-nitrofuran-2-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reaction Conditions:

| Reactants | Catalyst/Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 5-Nitrofuran-2-carbaldehyde, 4-Bromoacetophenone | NaOH (aqueous) or ZnO | 25–30°C | 2–4 h | 74–86% |

-

Mechanism : Base-catalyzed aldol condensation, followed by dehydration to form the trans (E)-configured double bond .

-

Key Step : The nitro group on the furan ring enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the acetophenone enolate .

Alternative Methods:

-

Microwave-Assisted Synthesis : Reduces reaction time (<1 h) with comparable yields (70–80%) .

-

Zinc Oxide-Catalyzed Friedel-Crafts Acylation : Efficient for regioselective ketone formation under mild conditions .

Spectroscopic Characterization

Critical data confirming the structure and configuration:

NMR Analysis :

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 8.07–7.98 (m, 2H) | Aromatic H (4-bromophenyl) |

| 7.90 (d, J = 4.3 Hz, 1H) | Furan H (C3) | |

| 7.82 (d, J = 15.5 Hz, 1H) | Trans vinyl H (C2) | |

| ¹³C | 188.69 | Carbonyl (C=O) |

| 146.27 | Nitro-bearing furan C (C5) |

-

IR : Strong absorption at 1694 cm⁻¹ (C=O stretch) and 1570/1370 cm⁻¹ (asymmetric/symmetric NO₂ stretch) .

Nitro Group Reduction

The 5-nitrofuran moiety undergoes selective reduction to an amine under catalytic hydrogenation (H₂/Pd-C), a key step in prodrug activation .

Cyclization Reactions

-

Pyrazoline Formation : Reaction with hydrazine hydrate under microwave irradiation yields 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives .

-

Oxadiazole Synthesis : Condensation with hydroxylamine followed by cyclization introduces 1,2,4-oxadiazole rings, enhancing antimycobacterial activity .

Electrophilic Aromatic Substitution

The 4-bromophenyl group directs electrophiles (e.g., NO₂⁺) to the para position, though steric hindrance from the bromine atom limits reactivity .

Stability and Degradation

-

Photodegradation : The nitro group facilitates light-induced decomposition, forming nitroxide radicals detectable via ESR .

-

Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under acidic conditions (t₁/₂ = 12 h at pH 2) .

Biological Activity and Target Interactions

While beyond strict chemical reactivity, the compound’s bioactivity informs its reactivity profile:

-

Antitubercular Action : Nitroreductase-mediated reduction generates reactive intermediates that inhibit mycobacterial DNA/RNA synthesis .

-

Arylamine N-Acetyltransferase (NAT) Inhibition : Binds to NAT via hydrophobic interactions with the 4-bromophenyl group and hydrogen bonding with the nitro oxygen .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the efficacy of (2E)-1-(4-bromophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one against various strains of bacteria, particularly Mycobacterium tuberculosis (Mtb).

Case Study: Antituberculosis Activity

A significant study published in Antibiotics demonstrated that derivatives of 3-(5-nitrofuran-2-yl)prop-2-en-1-one showed potent inhibitory effects against Mtb, with minimal inhibitory concentrations (MICs) as low as 0.031 mg/L, outperforming traditional first-line tuberculosis medications such as isoniazid and rifampicin .

| Compound | MIC (mg/L) | Comparison |

|---|---|---|

| This compound | 0.031 | More effective than isoniazid and rifampicin |

| Isoniazid | 0.41 | Standard first-line drug |

| Rifampicin | 0.10 | Standard first-line drug |

This study concluded that the presence of the nitrofuran group significantly enhances the compound's selectivity and potency against slow-growing mycobacteria, making it a promising candidate for further development in treating drug-resistant tuberculosis .

Anticancer Properties

Beyond its antibacterial activity, (2E)-1-(4-bromophenyl)-3-(5-nitrofuran-2-y)prop-2-en-1-one has been investigated for its anticancer potential. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines.

Summary of Findings

The applications of (2E)-1-(4-bromophenyl)-3-(5-nitrofuran-2-y)prop-2-en-1-one span across significant therapeutic areas:

-

Antimicrobial Activity :

- Effective against Mycobacterium tuberculosis.

- Outperforms traditional antibiotics in specific contexts.

-

Anticancer Potential :

- Induces apoptosis in cancer cell lines through ROS generation.

- Shows promise for further research into cancer therapeutics.

Mechanism of Action

The mechanism of action of (2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The nitrofuran moiety may play a role in generating reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial or cancer cells. The bromophenyl group may enhance the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

The biological and physicochemical properties of α,β-unsaturated ketones are highly sensitive to substituent modifications. Below is a comparison with key analogs:

Key Observations:

- Antifungal Activity : The dichlorophenyl analog (compound 16 in ) exhibits superior antifungal activity compared to the target compound, likely due to increased lipophilicity from chlorine atoms .

- Electronic Effects : The nitro group on the furan ring (target compound) enhances electrophilicity compared to methyl or methoxy substituents, which may improve binding to biological targets but also increase toxicity .

- Structural Stability : The fluorophenyl-nitrophenyl analog () shows a highly planar structure (mean σ(C–C) = 0.002 Å), suggesting that electron-withdrawing groups stabilize conjugation .

Impact of Heterocyclic Modifications

Replacing the nitrofuran ring with other heterocycles alters both reactivity and applications:

Key Observations:

- Bioavailability : Piperidine-containing derivatives (e.g., ) show improved solubility due to the amine group, which may enhance pharmacokinetics compared to the nitro-substituted target compound .

- Steric Effects : Benzodioxole analogs () exhibit reduced reactivity in electrophilic reactions due to steric hindrance .

Biological Activity

(2E)-1-(4-Bromophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, known by its CAS number 23366-83-8, is a compound of interest due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its inhibitory effects against various pathogens and its potential therapeutic applications.

- Molecular Formula : C13H8BrNO4

- Molecular Weight : 322.1109 g/mol

- Density : 1.605 g/cm³

- Boiling Point : 448.7°C

- Flash Point : 225.2°C

Antimicrobial Properties

Recent studies have highlighted the compound's significant antibacterial activity against Mycobacterium tuberculosis (M. tuberculosis). A notable study reported that derivatives of 3-(5-nitrofuran-2-yl)prop-2-en-1-one, which includes our compound, demonstrated a minimum inhibitory concentration (MIC) of 0.031 mg/L against M. tuberculosis H37Rv, outperforming standard first-line antituberculosis drugs such as isoniazid and rifampicin .

Table 1: Comparative Antimicrobial Activity of Derivatives

| Compound | MIC (mg/L) | Activity Against M. tuberculosis | Selectivity Index |

|---|---|---|---|

| This compound | 0.031 | Yes | High |

| Isoniazid | 0.1 | Yes | Moderate |

| Rifampicin | 0.05 | Yes | Moderate |

| Ethambutol | 0.25 | Yes | Moderate |

The mechanism through which this compound exerts its antibacterial effects involves targeting mycobacterial arylamine N-acetyltransferase (NAT), an essential enzyme for the survival of mycobacteria within macrophages . The nitrofuran moiety in the compound is crucial for its interaction with biological targets, facilitating π-stacking interactions that enhance binding affinity .

Study on ESKAPE Pathogens

In a broader context, compounds similar to (2E)-1-(4-bromophenyl)-3-(5-nitrofuran-2-y)prop-2-en-1-one have been evaluated against ESKAPE pathogens, a group notorious for their multidrug resistance. These studies indicated that derivatives exhibited selective antibacterial activity, particularly against Gram-positive strains, while showing limited efficacy against Gram-negative bacteria .

Cytotoxicity Assessment

The cytotoxicity of the compound was assessed in murine RAW 264.7 and human THP-1 cell lines, revealing low toxicity and high selectivity indices, which suggest a favorable therapeutic window for potential clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-1-(4-bromophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves dissolving 4-bromoacetophenone (1 mol) and 5-nitrofuran-2-carbaldehyde (1 mol) in ethanol (15–20 mL) with KOH (20%, 5 mL) added dropwise under stirring at room temperature for 4–6 hours. The product is filtered, washed, and recrystallized from ethanol. Optimization factors include:

- Solvent choice : Ethanol balances polarity and cost.

- Catalyst concentration : Excess KOH accelerates enolate formation but may cause side reactions.

- Temperature : Room temperature minimizes thermal degradation of the nitro group.

Yield improvements (70–85%) are achievable via slow crystallization .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is critical:

- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches.

- ¹H/¹³C NMR : Confirms E-configuration via coupling constants (J = 15–16 Hz for trans-alkene protons) and aryl/vinyl carbon signals.

- HR-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 346.98).

- XRD : Resolves E-configuration and crystallographic packing (e.g., dihedral angles between aromatic planes) .

Advanced Research Questions

Q. How can discrepancies between theoretical (DFT) and experimental spectroscopic data be reconciled?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. For example:

- UV-Vis : Experimental λmax may differ from DFT-predicted values due to solvent polarity (e.g., ethanol vs. gas-phase calculations). Include solvent models (e.g., PCM) in simulations.

- Vibrational modes : Scale DFT-calculated IR frequencies (e.g., 0.96–0.98 scaling factor for B3LYP/6-31G(d)).

Validate calculations with hybrid functionals (e.g., CAM-B3LYP) and larger basis sets (e.g., 6-311++G(d,p)) .

Q. What methodologies are employed to analyze the crystal packing and intermolecular interactions in such chalcone derivatives?

- Methodological Answer : Single-crystal XRD reveals:

- Hydrogen bonding : C–H⋯O/F/Br interactions (e.g., C–H⋯O distances ~2.5–3.0 Å).

- Stacking : Parallel or herringbone arrangements (e.g., centroid-centroid distances ~3.8–4.0 Å).

Use software like Mercury to visualize packing and Platon to quantify interaction energies. For example, (2E)-bromophenyl analogs exhibit V-shaped stacking along the [101] axis due to C–H⋯Br/F interactions .

Q. How can researchers address contradictory reports on the antimicrobial activity of structurally similar chalcones?

- Methodological Answer : Contradictions may stem from:

- Strain variability : Test against standardized microbial strains (e.g., ATCC).

- Assay conditions : Use consistent broth microdilution (MIC) protocols (e.g., 24–48 hr incubation at 37°C).

- Nitro group stability : Monitor compound degradation in aqueous media via HPLC.

Cross-reference with control compounds (e.g., chloramphenicol) and replicate experiments ≥3 times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.